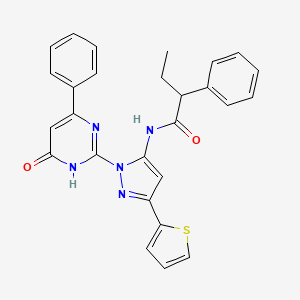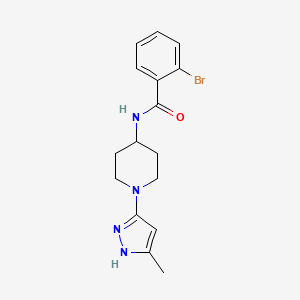
2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a bromine atom, a piperidine ring, and a methylated pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide group would likely contribute to the planarity of the molecule, while the piperidine and pyrazole rings could add three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Researchers have developed methods for synthesizing related compounds, emphasizing the structural characterization through techniques like IR, NMR, and single-crystal X-ray diffraction. These studies offer insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and weak interactions, which are crucial for understanding the compounds' properties and potential applications in medicinal chemistry (Li et al., 2015).
Biological Activities
- Some compounds structurally similar to 2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have been investigated for their biological activities. For instance, studies have evaluated their fungicidal and antiviral activities against specific targets, suggesting potential applications in developing new therapeutic agents or agricultural chemicals (Li et al., 2015).
Potential for Imaging Studies
- Related research has focused on the synthesis of compounds for potential use in imaging studies, such as positron emission tomography (PET). These compounds are designed to target specific receptors, indicating their potential applications in neuroscience research and the diagnosis of neurological disorders (Katoch-Rouse et al., 2003).
Antimicrobial Properties
- Novel derivatives related to the chemical structure have been synthesized and evaluated for their antibacterial activity against clinically isolated bacteria, including strains resistant to traditional antibiotics. These studies are crucial for the development of new antibacterial agents in response to growing antibiotic resistance (Ahmad et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPRUYABWQXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

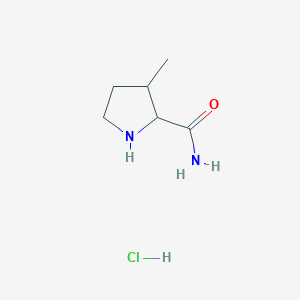
![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)
![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)
![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)

![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)
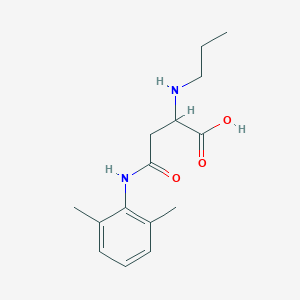
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)
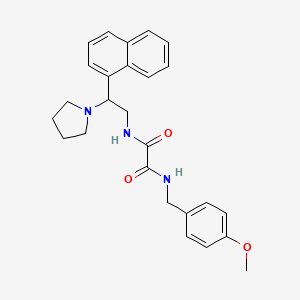


![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)
